molecular formula C₁₈H₁₉N₃O₆ B1141105 L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- CAS No. 832090-73-0

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-

Cat. No. B1141105
CAS RN: 832090-73-0
M. Wt: 373.36
InChI Key:
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Description

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-, also known as SNAP-Ala, is a synthetic compound that has been widely used in scientific research as a tool for studying nitric oxide (NO) signaling pathways. This molecule is a derivative of L-alanine, a non-essential amino acid that is found in many proteins and is involved in various metabolic processes in the body. In

Scientific Research Applications

Anti-Proliferative Applications

L-Alanine derivatives have shown significant potential in anti-proliferative applications. They have been tested against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells, with promising results indicating their ability to inhibit cancer cell proliferation .

Anti-Bacterial Properties

These compounds have demonstrated the ability to inhibit the growth of various human pathogens, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae. This suggests a potential role for L-Alanine derivatives in developing new antibacterial agents .

Anti-Urolithiatic Potential

The anti-urolithiatic potential of L-Alanine derivatives has been explored over three different phases: nucleation inhibition, aggregation inhibition, and oxalate depletion. An in vitro cell culture-based kidney stone dissolution model using HEK293-T cells has validated the therapeutic efficacy of L-Alanine in treating urolithiasis disease .

Antioxidant Activity

Phenylalanine amide derivatives, related to L-Alanine derivatives, have shown antioxidant activities. They have been effective in DPPH scavenging and ABTS assays, indicating their potential as antioxidants .

Chelating Activity

Some amide compounds derived from L-Alanine act as metal chelating ligands with Fe2+ ions. This property is significant as it can be applied in the treatment of diseases caused by metal ion imbalances or toxicity .

Antimicrobial Activity

Beyond their antibacterial properties, L-Alanine derivatives have also exhibited broader antimicrobial activities. They have shown effectiveness against fungi like Microsporum gypsuem and yeasts such as Candida albicans, suggesting their use in antifungal and anti-yeast medications .

Enhancement of Anticancer Drug Activity

Certain L-Alanine derivatives have been found to enhance the activities of anticancer drugs like cytarabine, vincristine, and methotrexate in inhibiting the growth of lung cancer cells. This indicates a potential application in combination therapies for cancer treatment .

Structural Modification for Drug Development

L-Alanine derivatives are used in the structural modification of other compounds to improve their therapeutic properties. This application is crucial in drug development, where modifications can lead to better efficacy and reduced side effects .

properties

IUPAC Name

(2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H19N3O6/c2*22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h2*1-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNURMCYRAYLI-QSZVZPBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-
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